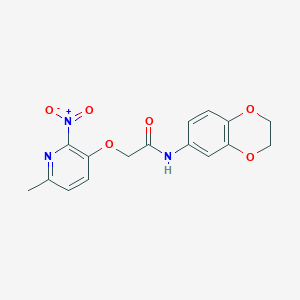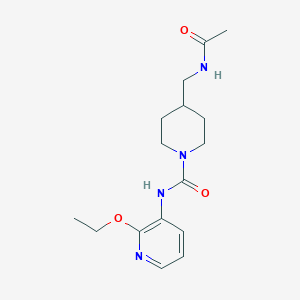![molecular formula C19H27N3O3 B7681428 N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B7681428.png)
N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide is a chemical compound that has been widely used in scientific research. This compound is also known as etomidate, which is a short-acting intravenous anaesthetic agent. Etomidate has been used in various fields of research, including neuroscience, pharmacology, and biochemistry.
作用机制
Etomidate works by enhancing the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. Etomidate binds to a specific site on the GABA receptor, which increases the activity of the receptor. This leads to an increase in the inhibitory activity of GABA, which results in sedation and anaesthesia.
Biochemical and Physiological Effects:
Etomidate has several biochemical and physiological effects. Etomidate causes sedation, anaesthesia, and amnesia. It also has minimal effects on cardiovascular and respiratory function, making it a safe option for anaesthesia. Etomidate has a short duration of action, which allows for rapid recovery from anaesthesia.
实验室实验的优点和局限性
Etomidate has several advantages for lab experiments. It has a short duration of action, which allows for precise control of anaesthesia. It also has minimal effects on cardiovascular and respiratory function, making it a safe option for animal studies. However, etomidate has limitations, including its high cost and limited availability.
未来方向
There are several future directions for research on etomidate. One direction is to study the structure and function of GABA receptors in the brain. Another direction is to develop new anaesthetic agents based on the structure of etomidate. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of etomidate to improve its safety and efficacy in clinical practice.
Conclusion:
In conclusion, etomidate is a chemical compound that has been widely used in scientific research. It has several advantages for lab experiments, including its short duration of action and minimal effects on cardiovascular and respiratory function. Etomidate works by enhancing the activity of GABA receptors in the brain, which leads to sedation and anaesthesia. There are several future directions for research on etomidate, including the study of GABA receptors and the development of new anaesthetic agents.
合成方法
The synthesis of etomidate involves the reaction of 2-ethyl-1,3-hexanediol with ethyl chloroformate to form ethyl 1-(2-ethoxyethyl)-1H-imidazole-5-carboxylate. The resulting compound is then reacted with 4-methoxyphenylhydrazine to form 1-(2-ethoxyethyl)-5-(4-methoxyphenyl)-1H-tetrazole. This compound is then reacted with phosphorus oxychloride to form N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide.
科学研究应用
Etomidate has been used in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. In neuroscience, etomidate has been used to study the function of GABA receptors in the brain. In pharmacology, etomidate has been used to study the pharmacokinetics and pharmacodynamics of intravenous anaesthetics. In biochemistry, etomidate has been used to study the structure and function of proteins.
属性
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-4-22(5-2)13-12-20-18(23)10-11-19-21-14-17(25-19)15-6-8-16(24-3)9-7-15/h6-9,14H,4-5,10-13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNRSYQFTUVNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CCC1=NC=C(O1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7681352.png)
![3-Nitro-4-[2-(oxolan-2-yl)ethylamino]benzonitrile](/img/structure/B7681356.png)
![6-[(Dimethylsulfamoylamino)methyl]-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran](/img/structure/B7681361.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7681369.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine](/img/structure/B7681381.png)
![N-methyl-1-(3,4,6-trimethylthieno[2,3-b]pyridine-2-carbonyl)piperidine-2-carboxamide](/img/structure/B7681392.png)

![Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B7681410.png)
![N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B7681413.png)
![1-(4-methoxyphenyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7681438.png)
![2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide](/img/structure/B7681444.png)
![1-(3-Acetylphenyl)-3-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]urea](/img/structure/B7681448.png)
![4-[[(5-fluoro-3-methyl-1-benzofuran-2-yl)methylamino]methyl]-N,N,2,5-tetramethylpyrazol-3-amine](/img/structure/B7681451.png)